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molecular formula C14H16F3NO3 B1442187 Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 946504-83-2

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B1442187
M. Wt: 303.28 g/mol
InChI Key: JTDWBYIBKZOBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518945B2

Procedure details

In a 3-neck round-bottomed flask, benzyl 4-oxopiperidine-1-carboxylate (1.0 g, 4.3 mmol) was dissolved in THF (10 mL). The reaction mixture was cooled to 0° C. and trimethyl(trifluoromethyl)silane (0.78 mL, 5.3 mmol) was added. Then added TBAF (1.0M solution in THF, 0.05 mL, 0.05 mmol) which caused the internal temperature to rise to 30° C. The reaction mixture was stirred at room temperature overnight. Additional TBAF (1.0M solution in THF, 4.3 mL, 4.3 mmol) was added and the reaction mixture was stirred at room temperature for 4.25 h. The reaction mixture was quenched with water and extracted with CH2Cl2 (2×). The organic layers were combined, dried over sodium sulfate, filtered and concentrated. The residue was triturated with toluene to afford 0.82 g (63%) of 4-hydroxy-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.05 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:4][CH2:3]1.C[Si](C)(C)[C:20]([F:23])([F:22])[F:21].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>[CH2:11]([O:10][C:8]([N:5]1[CH2:4][CH2:3][C:2]([OH:1])([C:20]([F:23])([F:22])[F:21])[CH2:7][CH2:6]1)=[O:9])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.78 mL
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Step Three
Name
Quantity
4.3 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Four
Name
Quantity
0.05 mL
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 30° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 4.25 h
Duration
4.25 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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